RockPhos Ligand: A Technical Guide to Structure, Synthesis, and Application
RockPhos Ligand: A Technical Guide to Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
RockPhos, a bulky and electron-rich biaryl monophosphine ligand, has emerged as a powerful tool in the field of palladium-catalyzed cross-coupling reactions. Its unique structural features contribute to high catalytic activity and broad substrate scope, making it an invaluable asset in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This technical guide provides an in-depth overview of the RockPhos ligand, covering its structure, synthesis, and key applications, with a focus on quantitative data and detailed experimental protocols.
Core Structure and Properties
RockPhos, chemically named 2-Di(tert-butyl)phosphino-2′,4′,6′-triisopropyl-3-methoxy-6-methylbiphenyl, is a member of the Buchwald family of ligands.[1] Its structure is characterized by a biphenyl backbone with a sterically demanding di-tert-butylphosphino group on one phenyl ring and three isopropyl groups on the other. This steric bulk is crucial for promoting the formation of highly active, monoligated palladium(0) species, which are key intermediates in many cross-coupling catalytic cycles.[1]
| Property | Value | Reference |
| CAS Number | 1262046-34-3 | [2] |
| Molecular Formula | C₃₁H₄₉OP | [2] |
| Molecular Weight | 468.69 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 121-131 °C | [2] |
| Functional Group | Phosphine | [2] |
| Storage Temperature | 15-25°C | [2] |
Synthesis of RockPhos
The synthesis of RockPhos has evolved to improve safety, yield, and scalability. Early methods often employed pyrophoric reagents like tert-butyllithium.[3][4] However, an improved and safer synthesis has been developed, which utilizes Grignard reagents and catalytic amounts of copper, making it more suitable for large-scale preparation.[3][5][6]
Improved Synthesis Workflow
The improved synthesis of RockPhos involves a multi-step process that is safer and more efficient than previous methods.[3][4] The general workflow avoids the use of hazardous t-butyllithium and stoichiometric copper, leading to higher yields and easier purification.[5][6]
Caption: Improved synthesis workflow for RockPhos ligand.
Experimental Protocol: Large-Scale Synthesis of RockPhos
The following is a detailed protocol for the large-scale synthesis of RockPhos, adapted from an improved method.[3]
Materials:
-
Magnesium turnings (904 mg, 37.2 mmol)
-
2-bromo-2′,4′,6′-triisopropyl-3-methoxy-6-methylbiphenyl (10.0 g, 24.8 mmol)
-
Di-tert-butylchlorophosphine (t-Bu₂PCl)
-
Copper(I) chloride (CuCl)
-
Tetrahydrofuran (THF), anhydrous
-
Toluene, anhydrous
-
1,2-dibromoethane
-
Ethyl acetate (EtOAc)
-
28% aqueous ammonium hydroxide (NH₄OH)
-
Brine
Procedure:
-
An oven-dried flask equipped with a magnetic stir bar is charged with magnesium turnings.
-
The flask is fitted with a reflux condenser and a rubber septum and purged with argon.
-
Anhydrous THF (4 mL) and 1,2-dibromoethane (110 μL) are added via syringe.
-
The mixture is heated at 80°C for 30 minutes to activate the magnesium.
-
The solution is cooled to room temperature, and anhydrous toluene (45 mL) and 2-bromo-2′,4′,6′-triisopropyl-3-methoxy-6-methylbiphenyl are added.
-
The solution is heated at 80°C for 3 hours to form the Grignard reagent.
-
In a separate flask, the phosphination reaction is set up with t-Bu₂PCl and a catalytic amount of CuCl in toluene.
-
The prepared Grignard reagent is then transferred to the phosphination reaction mixture.
-
The reaction mixture is heated to 120°C for 20 hours.
-
After cooling to room temperature, the reaction is diluted with EtOAc (900 mL).
-
The organic solution is poured into a mixture of 28% aqueous NH₄OH (200 mL), brine (200 mL), and water (200 mL) and stirred for 10 minutes.
-
The layers are separated, and the organic layer is washed three times with a mixture of 28% aqueous NH₄OH and brine, followed by a final wash with brine.
-
The organic layer is dried, filtered, and concentrated to yield the crude RockPhos ligand, which can be further purified by crystallization.
This improved method provides RockPhos in high yield and avoids the use of pyrophoric t-butyllithium and stoichiometric amounts of copper halides, making it a safer and more economical process.[3][4]
Applications in Cross-Coupling Reactions
RockPhos is a versatile ligand suitable for a wide range of palladium-catalyzed cross-coupling reactions.[2] Its effectiveness stems from its ability to stabilize the active palladium catalyst and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1]
Key Applications:
-
Buchwald-Hartwig Amination: Formation of C-N bonds.[2]
-
Suzuki-Miyaura Coupling: Formation of C-C bonds.[2]
-
Stille Coupling: Formation of C-C bonds.[2]
-
C-O Bond Formation: Arylation of alcohols.[8]
Catalytic Cycle: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a prominent application of the RockPhos ligand. The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of an amine, deprotonation to form an amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
RockPhos Palladium Precatalysts
To further enhance convenience and reliability, RockPhos is also available as palladium precatalysts, such as RockPhos Pd G3.[9] These are air- and moisture-stable complexes that readily generate the active Pd(0) species under the reaction conditions, simplifying reaction setup and improving reproducibility.[10] The G3 precatalysts are particularly noted for their ability to accommodate bulky ligands like RockPhos.
| Precatalyst | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| RockPhos Pd G3 | 2009020-38-4 | C₄₄H₆₂NO₄PPdS | 838.43 |
This guide provides a foundational understanding of the RockPhos ligand for professionals in chemical research and drug development. Its robust performance, coupled with improved and safer synthetic routes, ensures its continued importance in the construction of complex molecular architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. RockPhos 97 1262046-34-3 [sigmaaldrich.com]
- 3. An Improved Synthesis of BrettPhos and RockPhos-Type Biarylphosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. An Improved Synthesis of BrettPhos and RockPhos-Type Biarylphosphine Ligands. | Semantic Scholar [semanticscholar.org]
- 6. An Improved Synthesis of BrettPhos and RockPhos-Type Biarylphosphine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RockPhos Pd G3 2009020-38-4 [sigmaaldrich.com]
- 8. A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. solid | Sigma-Aldrich [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
